molecular formula C18H18N2O7 B2615030 diethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate CAS No. 1993058-81-3

diethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B2615030
CAS No.: 1993058-81-3
M. Wt: 374.349
InChI Key: FYLRRXCIBWSTPB-UHFFFAOYSA-N
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Description

Diethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a 1,3-benzodioxole moiety, which is known for its biological activity, and a pyrazole ring, which is a common scaffold in medicinal chemistry

Mechanism of Action

Target of Action

Diethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate primarily targets specific enzymes involved in cellular signaling pathways. These enzymes play crucial roles in regulating cell proliferation, apoptosis, and differentiation. By interacting with these targets, this compound can modulate various cellular processes, making it a potential candidate for therapeutic applications in cancer treatment .

Mode of Action

The mode of action of this compound involves binding to the active sites of its target enzymes. This binding inhibits the enzymatic activity, leading to a disruption in the signaling pathways that control cell growth and survival. As a result, this compound can induce cell cycle arrest and promote apoptosis in cancer cells .

Biochemical Pathways

This compound affects several biochemical pathways, including the MAPK/ERK and PI3K/AKT pathways. These pathways are critical for cell proliferation and survival. By inhibiting key enzymes in these pathways, this compound can reduce cell proliferation and enhance apoptosis, leading to the suppression of tumor growth .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed in the gastrointestinal tract and distributed widely in the body. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted mainly via the renal route. These properties contribute to the compound’s bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of this compound include the induction of apoptosis, inhibition of cell proliferation, and disruption of cellular signaling pathways. These effects result in the suppression of tumor growth and the potential for use in cancer therapy .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by extreme pH levels or high temperatures, which can lead to degradation and reduced efficacy. Additionally, interactions with other drugs or compounds can alter its pharmacokinetic properties and therapeutic outcomes .

: Design, synthesis, and anticancer evaluation of 1-benzo[1,3]dioxol-5-yl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Amide or thioester derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate is unique due to the combination of the 1,3-benzodioxole and pyrazole moieties, which confer distinct biological activities. This dual functionality makes it a valuable compound in medicinal chemistry and chemical biology research.

Properties

IUPAC Name

diethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]pyrazole-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O7/c1-3-24-17(22)12-8-13(18(23)25-4-2)20(19-12)9-14(21)11-5-6-15-16(7-11)27-10-26-15/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLRRXCIBWSTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC(=O)C2=CC3=C(C=C2)OCO3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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